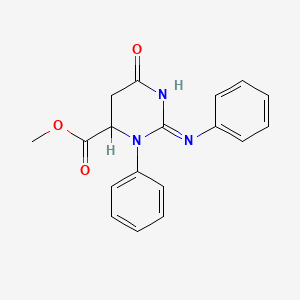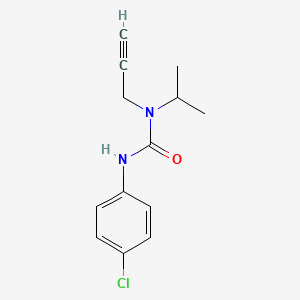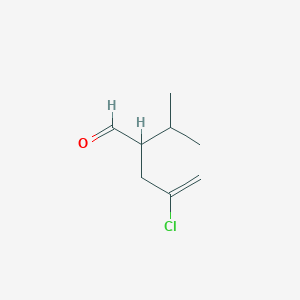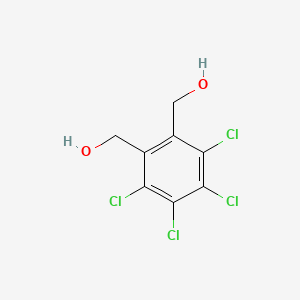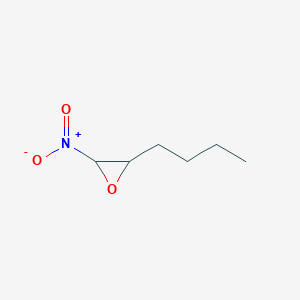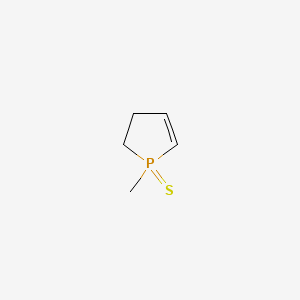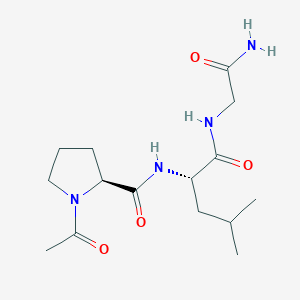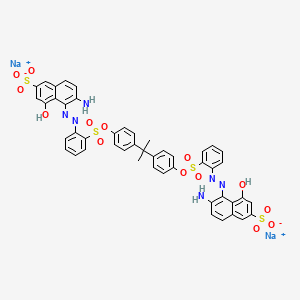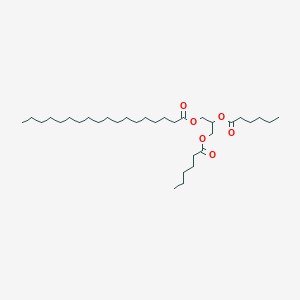
2,3-Bis(hexanoyloxy)propyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound derived from octadecanoic acid and hexanoic acid. It is characterized by its long-chain fatty acid structure, which makes it a significant molecule in various industrial and scientific applications. The compound’s molecular formula is C33H62O6, and it is known for its hydrophobic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2,3-dihydroxypropyl hexanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hexanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Aplicaciones Científicas De Investigación
2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexanoyloxy)propyl octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases, releasing octadecanoic acid and 2,3-dihydroxypropyl hexanoate, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(octanoyloxy)propyl heptadecanoate
- 2,3-Bis(octanoyloxy)propyl decanoate
- Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Uniqueness
Compared to similar compounds, 2,3-Bis(hexanoyloxy)propyl octadecanoate has a unique combination of long-chain fatty acids, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Propiedades
Número CAS |
56149-04-3 |
|---|---|
Fórmula molecular |
C33H62O6 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
2,3-di(hexanoyloxy)propyl octadecanoate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3 |
Clave InChI |
PFUKHRZVJUFMPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


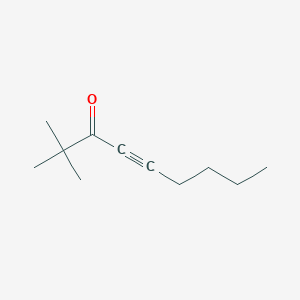
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)

